2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a pyrimidine ring via a piperazine bridge, with a pyrrolidine substituent
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active sites of the enzymes or receptors, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to the function of the enzymes and receptors they inhibit .
Result of Action
Similar compounds have been found to exhibit antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Biochemical Analysis
Biochemical Properties
2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives often show significant pharmacological activity . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Cellular Effects
Similar compounds have been reported to exhibit antioxidative and antibacterial properties . They can also influence the cell cycle .
Molecular Mechanism
Similar compounds have been reported to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting pyrrolidine with 2-chloropyrimidine in the presence of a base such as potassium carbonate.
Formation of the piperazine bridge: The pyrimidine derivative is then reacted with piperazine under reflux conditions to form the piperazine bridge.
Formation of the quinoxaline core: The final step involves the condensation of the piperazine-pyrimidine intermediate with a quinoxaline derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
Scientific Research Applications
2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A simpler analogue with similar pharmacological properties.
Piperazine derivatives: Compounds with a piperazine core that exhibit a range of biological activities.
Quinoxaline derivatives: Compounds with a quinoxaline core that are studied for their potential as therapeutic agents.
Uniqueness
2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is unique due to its combination of three distinct heterocyclic moieties, which may confer a unique spectrum of biological activities and therapeutic potential. This structural complexity allows for multiple points of interaction with biological targets, potentially leading to enhanced efficacy and selectivity in therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7/c1-2-6-17-16(5-1)22-15-19(23-17)26-13-11-25(12-14-26)18-7-8-21-20(24-18)27-9-3-4-10-27/h1-2,5-8,15H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSHLYIVCQWFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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